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Compound of Interest

Compound Name: 6(5h)-Phenanthridinone, 2-amino-

Cat. No.: B1583930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic data for 2-

amino-6(5H)-phenanthridinone. Due to the limited availability of direct experimental data for this

specific compound, this guide presents a combination of experimental data for the parent

compound, 6(5H)-phenanthridinone, and predicted spectroscopic data for the 2-amino

derivative. This approach offers a valuable resource for researchers interested in the synthesis,

characterization, and application of this and related compounds. Detailed experimental

protocols for the synthesis of 2-amino-6(5H)-phenanthridinone and for the acquisition of

spectroscopic data are also included.

Introduction
2-amino-6(5H)-phenanthridinone is a derivative of the phenanthridinone core structure, a

scaffold of significant interest in medicinal chemistry and drug development due to its presence

in various biologically active natural products and synthetic compounds. The amino functional

group at the 2-position is expected to modulate the electronic properties and biological activity

of the parent molecule, making it a target of interest for further chemical exploration and

pharmacological evaluation. Accurate spectroscopic data is crucial for the unambiguous

identification and characterization of this compound. This guide aims to provide a detailed

summary of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data.
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Spectroscopic Data
While experimental spectroscopic data for 2-amino-6(5H)-phenanthridinone is not readily

available in the public domain, we can predict its spectral characteristics based on the known

data of the parent compound, 6(5H)-phenanthridinone, and the well-understood effects of an

amino substituent on an aromatic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H and ¹³C NMR data for 2-amino-6(5H)-phenanthridinone are presented below,

alongside the experimental data for 6(5H)-phenanthridinone for comparison. The introduction of

the electron-donating amino group at the 2-position is expected to cause an upfield shift (lower

ppm values) for the protons and carbons on the substituted aromatic ring.

Table 1: ¹H NMR Data
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Compound Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

2-amino-6(5H)-

phenanthridinone
H-1 ~6.8-7.0 d ~2.0

H-3 ~6.9-7.1 dd ~8.5, 2.0

H-4 ~7.5-7.7 d ~8.5

H-5 (NH) ~10.0-11.0 br s -

H-7 ~7.3-7.5 t ~7.5

H-8 ~7.6-7.8 t ~7.5

H-9 ~7.2-7.4 d ~8.0

H-10 ~8.2-8.4 d ~8.0

-NH₂ ~4.5-5.5 br s -

6(5H)-

phenanthridinone
H-1 8.33 d 8.1

H-2 7.35 t 7.5

H-3 7.62 t 7.8

H-4 8.49 d 7.9

H-5 (NH) 11.4 br s -

H-7 7.45 t 7.6

H-8 7.81 t 7.7

H-9 7.30 d 8.2

H-10 8.25 d 7.8

Note: Predicted values are estimations and may vary based on solvent and experimental

conditions.
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Table 2: ¹³C NMR Data
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Compound Carbon
Predicted Chemical Shift (δ,

ppm)

2-amino-6(5H)-

phenanthridinone
C-1 ~110-115

C-2 ~145-150

C-3 ~112-117

C-4 ~128-132

C-4a ~118-122

C-6 ~160-165

C-6a ~135-140

C-7 ~122-126

C-8 ~128-132

C-9 ~115-120

C-10 ~120-125

C-10a ~120-125

C-10b ~130-135

6(5H)-phenanthridinone C-1 129.2

C-2 122.1

C-3 128.9

C-4 121.5

C-4a 121.3

C-6 162.1

C-6a 138.8

C-7 122.8

C-8 133.7
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C-9 115.6

C-10 124.7

C-10a 121.8

C-10b 132.6

Note: Predicted values are estimations and may vary based on solvent and experimental

conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR data for 2-amino-6(5H)-phenanthridinone is presented in Table 3. The presence of the amino

group will introduce characteristic N-H stretching and bending vibrations.

Table 3: IR Data
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Compound Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity

2-amino-6(5H)-

phenanthridinone
N-H stretch (amine) 3300-3500

Medium, sharp

(doublet)

N-H stretch (amide) 3100-3300 Medium, broad

C-H stretch (aromatic) 3000-3100 Medium

C=O stretch (amide) 1650-1680 Strong

C=C stretch

(aromatic)
1580-1620 Medium-Strong

N-H bend (amine) 1550-1650 Medium

6(5H)-

phenanthridinone
N-H stretch (amide) 3150-3250 Medium, broad

C-H stretch (aromatic) 3000-3100 Medium

C=O stretch (amide) ~1660 Strong

C=C stretch

(aromatic)
1590-1610 Medium-Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted mass spectrometry data for 2-amino-6(5H)-phenanthridinone is

presented in Table 4.

Table 4: Mass Spectrometry Data
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Compound Parameter Value

2-amino-6(5H)-

phenanthridinone
Molecular Formula C₁₃H₁₀N₂O

Molecular Weight 210.23 g/mol [1]

Exact Mass (M) 210.0793

Predicted M+• m/z 210

Predicted Key Fragments

m/z 182 ([M-CO]⁺), 181 ([M-

CHO]⁺), 154 ([M-CO-N₂]⁺ or

[M-HCN-HCN]⁺)

6(5H)-phenanthridinone Molecular Formula C₁₃H₉NO

Molecular Weight 195.22 g/mol [2]

Exact Mass (M) 195.0684

M+• m/z 195

Key Fragments
m/z 167 ([M-CO]⁺), 166 ([M-

CHO]⁺), 139 ([M-CO-HCN]⁺)

Experimental Protocols
Synthesis of 2-amino-6(5H)-phenanthridinone
A plausible synthetic route to 2-amino-6(5H)-phenanthridinone involves the reduction of the

corresponding 2-nitro-6(5H)-phenanthridinone. A general protocol for this transformation is

provided below.

Reaction: Reduction of 2-nitro-6(5H)-phenanthridinone to 2-amino-6(5H)-phenanthridinone.

Materials:

2-nitro-6(5H)-phenanthridinone

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
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Concentrated Hydrochloric Acid (HCl)

Ethanol (EtOH) or Acetic Acid (AcOH)

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve or suspend 2-nitro-6(5H)-phenanthridinone (1 equivalent) in

ethanol or acetic acid.

Add tin(II) chloride dihydrate (3-5 equivalents) or iron powder (3-5 equivalents) to the

mixture.

Slowly add concentrated hydrochloric acid dropwise while stirring at room temperature.

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize

it with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the

pH is basic.

Extract the aqueous mixture with ethyl acetate (3 x volume).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the

crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to

afford pure 2-amino-6(5H)-phenanthridinone.

Spectroscopic Characterization
NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

IR Spectroscopy:

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

Frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI)

mass spectrometer.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and

elemental composition.

Visualizations
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Structure Elucidation
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-amino-6(5H)-

phenanthridinone.

2-nitro-6(5H)-phenanthridinone Reduction
(e.g., SnCl₂/HCl or Fe/HCl) 2-amino-6(5H)-phenanthridinone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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